3-Ethynyl-3-methylpiperidine
Description
Contextualizing Piperidine (B6355638) Derivatives as Core Scaffolds in Organic Synthesis and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and vital scaffold in the development of pharmaceuticals and other biologically active molecules. nih.govnih.gov Its derivatives are found in over twenty classes of drugs, highlighting their significance in the pharmaceutical industry. nih.govnih.govresearchgate.net The prevalence of the piperidine motif stems from its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net
The synthesis of substituted piperidines is a major focus of modern organic chemistry, with numerous methods developed for their creation, including intramolecular cyclization, metal-catalyzed reactions, and multicomponent reactions. nih.govresearchgate.net These synthetic strategies allow for the precise placement of various functional groups on the piperidine core, enabling the exploration of a vast chemical space and the optimization of biological activity. mdpi.com The versatility of the piperidine scaffold makes it a fundamental building block for constructing complex molecular architectures with diverse pharmacological applications, ranging from analgesics and antipsychotics to anticancer agents. nih.govresearchgate.net
Significance of Ethynyl (B1212043) and Methyl Functionalities in Tailoring Molecular Properties and Reactivity
The introduction of ethynyl (acetylenic) and methyl groups onto a molecular scaffold like piperidine can dramatically alter its properties and reactivity, a strategy widely employed in medicinal chemistry. researchgate.netnih.gov
The ethynyl group , with its linear and rigid structure, can act as a spacer to connect two pharmacophores or traverse narrow channels within a target protein. researchgate.netsci-hub.se Its electron-rich nature allows for potent interactions and it can serve as a bioisostere for other chemical groups like phenyl or iodo moieties. researchgate.netsci-hub.senih.gov The terminal alkyne functionality is also valuable in "click chemistry," enabling the efficient and specific linkage of molecules. researchgate.net This versatility has led to the incorporation of the ethynyl group in a wide range of therapeutic agents. acs.org
The methyl group , though seemingly simple, can have a profound impact on a molecule's biological activity, an effect often referred to as the "magic methyl" effect. nih.govjuniperpublishers.com The addition of a methyl group can increase lipophilicity, which may improve membrane penetration. nih.gov It can also influence the conformation of a molecule, locking it into a preferred orientation for receptor binding. nih.gov Furthermore, the electron-donating nature of the methyl group can modulate the electronic properties of the molecule, affecting its interactions with biological targets and potentially improving metabolic stability. juniperpublishers.comresearchgate.net In some cases, the strategic placement of a methyl group has led to a more than 100-fold increase in the potency of a drug candidate. nih.govacs.org
Current Research Landscape and Emerging Directions for 3-Ethynyl-3-methylpiperidine and its Related Compounds
Current research on this compound and its analogs is focused on leveraging its unique structural features for the development of novel chemical entities. The synthesis of this compound and its derivatives, such as tert-Butyl this compound-1-carboxylate, is being explored to create versatile intermediates for further chemical transformations. evitachem.comchemscene.comfluorochem.co.uk
The presence of the terminal ethynyl group makes this compound a valuable building block for the construction of more complex molecules through reactions like Sonogashira cross-coupling. nih.gov This allows for its incorporation into larger scaffolds with potential applications in drug discovery and materials science.
Emerging directions for research include the exploration of the biological activities of this compound derivatives. Given the prevalence of the piperidine scaffold in neurotropic drugs, there is potential for these compounds to be investigated for their effects on the central nervous system. researchgate.netclinmedkaz.org The combination of the piperidine core with the specific functionalities of the ethynyl and methyl groups offers a promising avenue for the design of new therapeutic agents with improved efficacy and selectivity. pharmjournal.ru Further studies are likely to focus on the synthesis of a wider range of derivatives and the comprehensive evaluation of their pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
3-ethynyl-3-methylpiperidine |
InChI |
InChI=1S/C8H13N/c1-3-8(2)5-4-6-9-7-8/h1,9H,4-7H2,2H3 |
InChI Key |
BKFGVPSCQSYSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCNC1)C#C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethynyl 3 Methylpiperidine and Its Stereoisomers
Retrosynthetic Strategies Towards the 3-Ethynyl-3-methylpiperidine Core
A retrosynthetic analysis of this compound reveals several potential disconnection points, primarily involving the formation of the piperidine (B6355638) ring and the introduction of the key functional groups. The core strategy often revolves around constructing the piperidine skeleton first, followed by the installation of the methyl and ethynyl (B1212043) groups at the 3-position.
Precursors and Building Blocks for Piperidine Ring Formation
The synthesis of the piperidine ring is a foundational step. A common approach involves the cyclization of acyclic precursors. For instance, 2-methyl-1,5-diaminopentane can be catalytically cyclized to form 3-methylpiperidine (B147322). google.com This method can achieve high yields when carried out in the gaseous phase over specific catalysts like activated Al₂O₃, Al₂O₃/SiO₂ mixed oxides, or zeolites at temperatures between 300-400°C. google.com
Another versatile precursor for the piperidine ring is pyridine. Pyridine derivatives can be subjected to reduction to yield the corresponding piperidines. Chemo-enzymatic dearomatization of activated pyridines represents a modern strategy for accessing stereo-enriched piperidine scaffolds. acs.org This often involves the transformation of pyridines into N-substituted tetrahydropyridines, which are then stereoselectively reduced. acs.org
The following table summarizes key precursors for piperidine ring formation:
| Precursor | Synthetic Method | Catalyst/Reagents | Yield | Reference |
| 2-Methyl-1,5-diaminopentane | Catalytic Cyclization | Activated Al₂O₃, Al₂O₃/SiO₂, Zeolites | >89% | google.com |
| Pyridine Derivatives | Chemo-enzymatic Dearomatization | Amine Oxidase/Ene Imine Reductase | High | acs.org |
| N-formylpiperidine | Anodic α-methoxylation | Not specified | High | nih.govresearchgate.net |
Strategic Introduction of Ethynyl and Methyl Groups
Once the 3-methylpiperidine core is established, the next critical step is the introduction of the ethynyl group at the 3-position. This is often achieved through nucleophilic addition of an acetylide equivalent to a suitable electrophilic precursor.
A common strategy involves the oxidation of the 3-position of an N-protected 3-methylpiperidine to a ketone, followed by the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium trimethylsilylacetylide. The use of a trimethylsilyl-protected alkyne is often preferred for its stability and ease of handling, with subsequent deprotection to reveal the terminal alkyne. researchgate.net
Alternatively, a Sonogashira coupling reaction can be employed if a suitable halide is present at the 3-position. researchgate.net For instance, a 3-bromo-3-methylpiperidine derivative can be coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netgoogle.com
The A³ coupling (alkyne-aldehyde-amine) reaction is another powerful tool for the synthesis of propargylamines, which can be adapted for the construction of the this compound scaffold. researchgate.netmdpi.com
The following table outlines strategies for introducing the ethynyl and methyl groups:
| Precursor | Reaction Type | Reagents | Key Features | Reference |
| 3-Methylpiperidone | Nucleophilic Ethynylation | Ethynylmagnesium bromide, Lithium trimethylsilylacetylide | Forms the quaternary center directly. | researchgate.net |
| 3-Bromo-3-methylpiperidine | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst | Mild reaction conditions. | researchgate.netgoogle.com |
| 3-Methylpiperidine, Aldehyde, Alkyne | A³ Coupling | Copper or Gold catalyst | Convergent one-pot reaction. | researchgate.netmdpi.com |
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The presence of a chiral center at the 3-position of this compound necessitates stereoselective synthetic methods to obtain enantiomerically pure forms.
Chiral Auxiliaries and Catalytic Asymmetric Methods
Chiral auxiliaries can be temporarily attached to the piperidine precursor to direct the stereochemical outcome of subsequent reactions. sigmaaldrich.comresearchgate.net For example, a chiral auxiliary attached to the nitrogen atom can influence the facial selectivity of the addition of the ethynyl group to a 3-keto-piperidine derivative. researchgate.net Evans oxazolidinones and camphor-derived auxiliaries are commonly used for such transformations. researchgate.net After the desired stereochemistry is established, the auxiliary can be removed. sigmaaldrich.com
Catalytic asymmetric synthesis offers a more atom-economical approach. researchgate.net This can involve the use of chiral catalysts to control the enantioselectivity of key bond-forming reactions. For instance, a catalytic asymmetric formal [3+3] cycloaddition can be used to construct the chiral piperidine framework. nih.gov The use of chiral ligands with metal catalysts, such as chiral aminophenol ligands, has also been shown to be effective in inducing asymmetry in the synthesis of related compounds. google.com
Resolution Techniques for Chiral this compound
Classical resolution remains a viable method for separating enantiomers of this compound. This involves the formation of diastereomeric salts by reacting the racemic piperidine with a chiral resolving agent, such as a chiral acid. google.com The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure piperidine. google.com
Dynamic kinetic resolution is a more advanced technique that can theoretically convert a racemate into a single enantiomer with a 100% yield. This involves the continuous racemization of the slower-reacting enantiomer while the faster-reacting enantiomer is selectively transformed. researchgate.net
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to minimize environmental impact. rsc.org Key strategies include the use of solvent-free reaction conditions, lower catalyst loadings, and the use of equimolar amounts of starting materials to reduce waste. rsc.org
For instance, the A³ coupling reaction can be performed under solvent-free conditions using a copper(II) chloride catalyst. rsc.org This approach often uses equimolar amounts of the amine, aldehyde, and alkyne, with water being the only byproduct. rsc.org
Flow chemistry, particularly electrochemistry in microfluidic reactors, offers a green and scalable method for certain synthetic steps. researchgate.net Anodic α-methoxylation of N-formylpiperidine, a precursor for introducing substituents at the 2-position, can be efficiently carried out using flow electrochemistry, avoiding the need for chemical oxidizing agents. nih.govresearchgate.net
Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields in the synthesis of propargylamines and other related structures. researchgate.net
Flow Chemistry and Continuous Synthesis Methods for Scale-Up
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering enhanced safety, improved process control, and greater scalability. For the synthesis of this compound, a multi-step flow process can be envisioned, leveraging the inherent advantages of microreactor technology. Such a process would allow for the safe handling of reactive intermediates and precise control over reaction parameters, leading to higher yields and purities.
A plausible continuous flow approach to this compound would commence with the synthesis of a key intermediate, an N-protected 3-piperidone. This can be achieved through various methods adaptable to flow, such as the oxidative cyclization of amino alcohols. The subsequent and crucial step is the stereoselective introduction of the ethynyl group at the C3 position. This can be accomplished via a nucleophilic addition of a protected acetylene, such as ethynylmagnesium bromide or lithium acetylide, to the ketone. The stereochemical outcome of this addition can be influenced by the use of chiral ligands or auxiliaries integrated into the flow system.
The scale-up of such a synthesis is not merely a matter of increasing the reactor size but can be achieved through "numbering-up" or "scaling-out," where multiple microreactors are run in parallel. This approach maintains the high surface-area-to-volume ratio characteristic of microreactors, ensuring efficient heat and mass transfer, which is critical for maintaining reaction selectivity and yield on a larger scale.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Key Ethynylation Step
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Reaction Time | Several hours to overnight | Minutes |
| Temperature Control | Difficult to maintain homogeneity | Precise and rapid |
| Safety | Risk of thermal runaway | Minimized due to small reaction volume |
| Scalability | Complex and often requires re-optimization | Linear scalability by numbering-up |
| Product Purity | Often requires extensive purification | Higher purity due to better control |
The stereoselective synthesis of the enantiomers of this compound is a significant challenge that can be addressed through advanced flow chemistry techniques. One strategy involves the use of a chiral catalyst immobilized within a packed-bed reactor. As the solution of the prochiral N-protected 3-methyl-3-piperidone and the ethynylating agent flows through the reactor, the chiral catalyst directs the formation of one enantiomer over the other.
Another innovative approach is the use of chemo-enzymatic cascades in a flow system. For instance, an immobilized enzyme could be used for the stereoselective reduction of a precursor, followed by a chemical step in a subsequent reactor to complete the synthesis. While direct enzymatic ethynylation is not common, enzymatic desymmetrization of a related meso-compound could provide a chiral precursor for the final ethynylation step.
Furthermore, photocatalytic methods are emerging as powerful tools for stereoselective synthesis and can be readily adapted to flow chemistry. A potential, albeit advanced, strategy for obtaining a single enantiomer of this compound could involve a photocatalytic deracemization of a racemic mixture. rhhz.net In such a setup, the racemic compound, in the presence of a chiral photosensitizer, would be irradiated with light in a transparent flow reactor, leading to the selective conversion of one enantiomer to the other. rhhz.net
Table 2: Potential Stereoselective Flow Methodologies for this compound Synthesis
| Methodology | Description | Potential Advantages in Flow |
| Immobilized Chiral Catalyst | A chiral ligand or catalyst is fixed on a solid support within a packed-bed reactor, inducing stereoselectivity as reactants flow through. | Easy separation of catalyst; potential for catalyst recycling; high throughput. |
| Chemo-enzymatic Cascade | A sequence of reactions where at least one step is catalyzed by an immobilized enzyme to introduce chirality. | High enantioselectivity under mild conditions; potential for green chemistry. |
| Photocatalytic Deracemization | A racemic mixture is converted to a single enantiomer using a chiral photosensitizer and light in a flow reactor. rhhz.net | Access to high enantiomeric excess from a racemic starting material; novel approach to stereocontrol. rhhz.net |
The development of a fully continuous, multi-step synthesis for this compound and its stereoisomers is a testament to the power of modern synthetic organic chemistry. By integrating advanced techniques such as immobilized catalysis and photocatalysis with the inherent advantages of flow reactors, it is possible to design safe, efficient, and scalable routes to highly valuable and complex molecules.
Chemical Reactivity and Derivatization of 3 Ethynyl 3 Methylpiperidine
Reactivity of the Ethynyl (B1212043) Moiety in 3-Ethynyl-3-methylpiperidine
The terminal triple bond of the ethynyl group is a hub of chemical reactivity, enabling a variety of addition and coupling reactions. This functionality is particularly valuable for creating carbon-carbon and carbon-heteroatom bonds under mild conditions.
The terminal alkyne of this compound is an ideal substrate for "click chemistry," a class of reactions known for being rapid, efficient, and highly selective. The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). wikipedia.org This reaction joins the alkyne with an organic azide to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov
The CuAAC reaction is prized for its high yields, minimal byproducts, and tolerance of a wide range of functional groups, allowing it to proceed in various solvents, including water. nih.govmdpi.com These features make it a powerful tool for bioconjugation, drug discovery, and materials science. rsc.orgchempep.com By reacting this compound with various azide-containing molecules, complex structures can be assembled in a modular fashion. The resulting triazole ring is not just a linker but is also biocompatible and can participate in hydrogen bonding, contributing to the pharmacological profile of the final molecule. nih.gov
Table 1: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Purpose |
| Catalyst | Copper(I) source, e.g., CuI, CuSO₄/sodium ascorbate | Facilitates the cycloaddition reaction. wikipedia.org |
| Alkyne | This compound | The terminal alkyne component. |
| Azide | An organic azide (R-N₃) | The complementary coupling partner. merckmillipore.com |
| Solvent | t-BuOH/H₂O, THF, DMF, DMSO | Provides a medium for the reaction. |
| Temperature | Room temperature to mild heating | Reaction proceeds efficiently under mild conditions. nih.gov |
While highly effective, the potential cytotoxicity of the copper catalyst has led to the development of copper-free alternatives, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which uses strained cyclooctynes. chempep.comnih.gov
The ethynyl group readily participates in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon bonds.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The Sonogashira coupling of this compound allows for the direct attachment of aryl or vinyl substituents to the alkyne carbon, producing substituted alkynes. This method is highly valued for its reliability and ability to proceed under mild conditions, tolerating numerous functional groups. wikipedia.org Recent advancements have led to the development of copper-free Sonogashira protocols and more efficient catalysts. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is another palladium-catalyzed process that typically couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org While the primary substrate is an alkene, the principles of palladium-catalyzed C-C bond formation are closely related. Derivatives of this compound can be utilized in Heck-type transformations. For instance, an intramolecular Heck reaction can be employed to construct complex polycyclic systems if both the halide and the alkyne (or a derivative) are present in the same molecule. youtube.com The reaction is renowned for its stereoselectivity and is a cornerstone of complex molecule synthesis. organic-chemistry.orgnih.gov
Table 2: Comparison of Sonogashira and Heck Reactions
| Feature | Sonogashira Coupling | Heck Reaction |
| Alkyne/Alkene Partner | Terminal Alkyne | Alkene |
| Halide Partner | Aryl or Vinyl Halide/Triflate | Aryl or Vinyl Halide/Triflate |
| Catalyst System | Palladium complex and Copper(I) co-catalyst | Palladium complex |
| Bond Formed | C(sp)-C(sp²) | C(sp²)-C(sp²) |
| Primary Product | Substituted Alkyne (Enyne) | Substituted Alkene |
The carbon-carbon triple bond of the ethynyl group can undergo various addition reactions.
Hydration: In the presence of an acid catalyst (often with mercury salts), the alkyne can undergo hydration. Following Markovnikov's rule, the addition of water across the triple bond initially forms an enol intermediate, which rapidly tautomerizes to the more stable ketone. This reaction converts the ethynyl group of this compound into an acetyl group (a methyl ketone).
Hydroamination: This reaction involves the addition of an N-H bond across the alkyne. Catalyzed by transition metals, it can provide access to enamines or imines, which are versatile synthetic intermediates. The regioselectivity of the addition can often be controlled by the choice of catalyst.
Transformations Involving the Piperidine (B6355638) Nitrogen Atom
The secondary amine in the piperidine ring is a key functional handle, acting as a nucleophile and a base. This allows for a range of modifications to introduce new substituents and build molecular complexity.
The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, enabling straightforward reactions with electrophiles.
N-Alkylation: The nitrogen can be readily alkylated by reaction with alkyl halides or through reductive amination with aldehydes or ketones. This is a common strategy to introduce various alkyl groups onto the piperidine ring, modifying the steric and electronic properties of the molecule. odu.edu
N-Acylation: Reaction with acyl chlorides or acid anhydrides leads to the formation of N-acyl derivatives (amides). niscpr.res.in This transformation is often used to install functional groups or to alter the basicity of the nitrogen atom. The resulting amide bond is generally stable and can serve as a key structural element in pharmacologically active compounds.
Amidation: Direct amidation can also be achieved by coupling the piperidine with a carboxylic acid using a coupling agent or via catalyzed reactions with esters. mdpi.comgoogle.com
Table 3: Examples of N-Functionalization Reactions
| Reaction Type | Electrophile Example | Product Functional Group |
| N-Alkylation | Benzyl bromide (BnBr) | N-benzyl piperidine |
| N-Acylation | Acetyl chloride (AcCl) | N-acetyl piperidine (amide) |
| N-Sulfonylation | Tosyl chloride (TsCl) | N-tosyl piperidine (sulfonamide) |
The dual functionality of this compound makes it an excellent scaffold for synthesizing complex cyclic structures. By designing precursors that contain complementary reactive groups, intramolecular reactions can be triggered to form rings.
For example, the piperidine nitrogen can be linked to a long chain terminating in an azide. An subsequent intramolecular CuAAC reaction with the ethynyl group would result in the formation of a macrocycle containing both the piperidine and a triazole ring. nih.gov Similarly, a molecule containing both the this compound moiety and a suitably positioned aryl halide could undergo an intramolecular Sonogashira or Heck-type reaction to yield a rigid polycyclic system. youtube.com These strategies are critical in modern drug design for creating conformationally constrained molecules that can bind to biological targets with high affinity and selectivity.
Modifications at the Methyl Group and Other Positions of the Piperidine Ring
While direct functionalization of the methyl group of this compound is not extensively documented in publicly available research, the principles of C-H functionalization of piperidine rings offer insights into potential synthetic strategies. Rhodium-catalyzed C-H insertion reactions, for instance, have been effectively used for the site-selective functionalization of the piperidine ring at the C2, C3, and C4 positions. nih.govnih.gov The regioselectivity of these reactions is often controlled by the choice of catalyst and the nature of the nitrogen-protecting group. nih.govnih.gov
For N-Boc-piperidine, certain rhodium catalysts can direct functionalization to the C2 position. nih.govnih.gov In contrast, employing different catalyst and protecting group combinations can favor substitution at the C4 position. nih.govnih.gov Functionalization at the C3 position, adjacent to the quaternary center in this compound, can be more challenging due to steric hindrance and the electron-withdrawing effect of the nitrogen atom. nih.gov An indirect approach, involving the asymmetric cyclopropanation of a corresponding tetrahydropyridine followed by reductive ring opening, has been successful in introducing substituents at the C3 position of the piperidine core. nih.gov
These methodologies suggest that, following N-protection of the piperidine nitrogen, selective C-H functionalization at various positions of the this compound ring could be achievable, providing a pathway to a diverse range of derivatives.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govresearchgate.netresearchgate.net The application of MCRs to the synthesis of highly substituted piperidine scaffolds is well-established. nih.govresearchgate.netresearchgate.net These reactions often proceed through tandem processes, such as aza-Diels-Alder reactions followed by further transformations. nih.gov
While specific examples detailing the direct use of this compound as a building block in MCRs are not readily found in the surveyed literature, its structural motifs suggest its potential as a valuable synthon. The secondary amine of the piperidine ring can participate in a variety of MCRs, such as the Ugi or Passerini reactions, after suitable activation. The ethynyl group offers a versatile handle for post-MCR modifications via click chemistry or other alkyne-specific transformations.
For instance, a general strategy for the synthesis of polysubstituted piperidines involves the tandem aza[4+2]cycloaddition/allylboration multicomponent reaction. nih.gov A four-component variant of this reaction has been developed, which avoids the pre-formation of the azabutadiene component. nih.gov Such strategies could potentially be adapted to incorporate this compound, leading to the rapid assembly of complex piperidine-containing molecules with latent functionality for further derivatization.
The development of novel MCRs that can accommodate functionalized building blocks like this compound would open new avenues for the efficient synthesis of diverse chemical libraries for various applications.
Applications of 3 Ethynyl 3 Methylpiperidine in Chemical Biology and Drug Discovery Pre Clinical Focus
3-Ethynyl-3-methylpiperidine as a Privileged Scaffold in Ligand Design
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The piperidine (B6355638) ring system is a well-established privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The substitution of an ethynyl (B1212043) and a methyl group at the 3-position creates a unique scaffold that has been explored in the context of ligand design for specific biological targets.
The design of ligands incorporating the this compound scaffold is often driven by the desire to introduce conformational rigidity and a vector for further functionalization. The synthesis of derivatives typically involves the initial construction of the core scaffold, followed by modification of the piperidine nitrogen and/or the terminal alkyne.
A key example of the application of this scaffold is in the development of Tropomyosin-related kinase (Trk) inhibitors. Trk kinases are a family of receptor tyrosine kinases that are attractive targets for the treatment of pain and cancer. In the design of potent Trk inhibitors, the this compound moiety has been incorporated as a key building block. The synthesis of these complex inhibitors often involves the use of a protected form of the scaffold, such as tert-butyl this compound-1-carboxylate. This intermediate allows for the subsequent coupling of the piperidine nitrogen to the core of the inhibitor molecule.
The general synthetic approach to incorporate the this compound scaffold into larger molecules often involves standard coupling chemistries. For instance, the secondary amine of the piperidine can be functionalized through reductive amination, amide bond formation, or nucleophilic aromatic substitution reactions. The terminal alkyne provides a versatile handle for various transformations, including Sonogashira coupling, click chemistry, and conversion to other functional groups.
While comprehensive public-domain SAR studies focusing specifically on the systematic modification of the this compound scaffold are limited, the principles of its inclusion in molecules like Trk inhibitors can be inferred. The piperidine ring itself serves to orient substituents in a defined three-dimensional space, which can be crucial for optimal interaction with a biological target.
The methyl group at the 3-position introduces a chiral center and can influence the local conformation of the piperidine ring. This can have a significant impact on the binding affinity and selectivity of the final compound. The ethynyl group at the same position provides a rigid linker that can project into a specific pocket of the target protein. Furthermore, the terminal alkyne can participate in various non-covalent interactions, such as hydrogen bonding (with the alkyne as a weak hydrogen bond acceptor) or π-π stacking interactions.
In silico modeling studies of ligands containing this scaffold can provide insights into its binding mode. Docking studies can help to rationalize the observed activity of derivatives and guide the design of new analogs with improved properties. For example, the orientation of the this compound moiety within the binding site of a kinase can be modeled to understand how modifications to the scaffold might affect key interactions with amino acid residues.
The following table summarizes the key molecular design principles associated with the use of the this compound scaffold:
| Feature | Design Principle | Potential Contribution to Biological Activity |
| Piperidine Ring | Conformational restriction | Pre-organizes substituents for optimal binding, reduces entropic penalty upon binding. |
| 3-Methyl Group | Introduction of a chiral center and steric bulk | Can provide stereospecific interactions and influence local conformation. |
| 3-Ethynyl Group | Rigid linker and reactive handle | Projects into binding pockets and allows for further functionalization. |
| Quaternary Center | Increased sp3 character | Enhances three-dimensionality, which can improve binding affinity and selectivity. |
Development of this compound-Based Chemical Probes and Tools
The terminal alkyne of this compound makes it an attractive scaffold for the development of chemical probes. Chemical probes are small molecules designed to selectively interact with a biological target, enabling the study of its function in a cellular or in vivo context.
The terminal alkyne is a versatile functional group for bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This reaction is highly efficient, specific, and can be performed under biocompatible conditions.
A hypothetical design of a chemical probe based on this compound would involve attaching a reporter group, such as a fluorophore for imaging or a biotin tag for affinity purification, to the alkyne. This can be achieved by reacting the alkyne-containing scaffold with an azide-functionalized reporter molecule.
Example Bioconjugation Strategy:
Step 1: Synthesize a derivative of this compound that incorporates a recognition element for a specific biological target.
Step 2: Choose a reporter molecule (e.g., a fluorescent dye or biotin) and functionalize it with an azide group.
Step 3: React the alkyne-containing molecule with the azide-functionalized reporter in the presence of a copper(I) catalyst to form a stable triazole linkage.
This strategy would yield a chemical probe where the this compound scaffold serves as the core, linking the target-binding element to the reporter tag.
Chemical probes derived from the this compound scaffold could be valuable tools for target identification and validation. For instance, an affinity-based probe, where the scaffold is linked to a biotin tag, could be used in pull-down experiments. In such an experiment, the probe is incubated with a cell lysate, and the protein(s) that bind to the probe are captured on streptavidin-coated beads. The captured proteins can then be identified by mass spectrometry.
Furthermore, imaging probes incorporating this scaffold could be used to visualize the subcellular localization of a target protein in living cells. By observing the distribution of the fluorescent signal from the probe, researchers can gain insights into the biological function of the target.
The following table outlines potential applications of chemical probes based on the this compound scaffold:
| Probe Type | Reporter Tag | Application |
| Imaging Probe | Fluorophore | Visualization of target localization and dynamics in cells. |
| Affinity Probe | Biotin | Identification of protein binding partners (target identification). |
| Photoaffinity Probe | Photoreactive group | Covalent labeling of the target protein for validation and structural studies. |
Computational and Theoretical Studies of 3 Ethynyl 3 Methylpiperidine
Molecular Modeling and Docking Studies for Ligand-Target Interactions (In Silico)
Without published studies that have performed these specific computational analyses on 3-Ethynyl-3-methylpiperidine, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline. The generation of such an article would require access to primary research data that does not appear to be publicly available at this time.
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Advanced Analytical Methodologies for Research on 3 Ethynyl 3 Methylpiperidine and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation (beyond basic identification)
For a molecule with the structural complexity of 3-Ethynyl-3-methylpiperidine, which contains a stereocenter and multiple functional groups, basic spectroscopic identification is insufficient. High-resolution techniques are essential for unambiguous structural assignment and detailed characterization.
Advanced NMR Spectroscopy (e.g., 2D-NMR, Solid-State NMR, Isotope Effects)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While 1D ¹H and ¹³C NMR provide initial information, 2D-NMR experiments are indispensable for assembling the complete molecular structure of this compound.
2D-NMR Spectroscopy : A suite of 2D-NMR experiments is used to establish connectivity.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings within the piperidine (B6355638) ring and establishes the sequence of methylene (B1212753) (-CH₂-) groups.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom in the piperidine ring and the methyl group based on the chemical shift of its attached proton(s). nih.govresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. researchgate.netnih.gov It provides key connections, for example, between the protons of the methyl group and the quaternary C3 carbon, as well as the ethynyl (B1212043) carbon (C4). It also links the axial and equatorial protons on C2 and C4 to the key quaternary carbon C3. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which is vital for determining the conformation of the piperidine ring (e.g., chair conformation) and the relative orientation of the substituents. nih.gov
Below is a table of expected NMR data for this compound, illustrating the type of information gleaned from these advanced experiments.
| Atom Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| N-H | 1.5 - 2.5 (broad) | - | H₂-2, H₂-6 |
| C2-H₂ | 2.8 - 3.2 | ~50 | C3, C4, C6 |
| C3-CH₃ | 1.1 - 1.3 | ~25 | C2, C3, C4 |
| C4-H₂ | 1.6 - 1.9 | ~24 | C2, C3, C5, C≡CH |
| C5-H₂ | 1.4 - 1.7 | ~26 | C3, C4, C6 |
| C6-H₂ | 2.6 - 3.0 | ~47 | C2, C4, C5 |
| ≡C-H | 2.0 - 2.2 | ~70 | C3, C≡C H |
| -C≡ | - | ~85 | C3-CH₃, C2-H₂, C4-H₂ |
| Generated based on typical values for piperidine and alkyne moieties. |
Solid-State NMR (ssNMR) : For studying the compound in its solid, crystalline form, ssNMR can provide information that is inaccessible in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can reveal details about molecular packing, polymorphism, and intermolecular interactions. nih.goviastate.edu For heterocyclic compounds, 13C{14N} ssNMR experiments can function as an "attached nitrogen test" to unambiguously identify carbons directly bonded to nitrogen, which is useful for differentiating isomers. nih.goviastate.edu
Isotope Effects : The strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be a powerful tool. ¹⁵N-labeling, for instance, allows for direct observation of the nitrogen atom in the piperidine ring using ¹⁵N NMR. optica.orgoptica.org This can provide valuable information on the electronic environment of the nitrogen, its protonation state, and its involvement in hydrogen bonding. researchgate.netacs.org ¹⁵N HMBC experiments can further solidify the assignment of adjacent carbons and protons. researchgate.netnih.gov
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental formula with high confidence. Techniques like Electrospray Ionization (ESI) are "soft" and typically yield the protonated molecular ion ([M+H]⁺), confirming the molecular weight. nih.govrsc.org
Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion, providing a structural fingerprint. nih.govsemanticscholar.org For this compound, the fragmentation pattern would be characteristic of the piperidine ring structure. Common fragmentation pathways for piperidine derivatives include:
Alpha-cleavage : The bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion. This is often the most significant fragmentation pathway for cyclic amines.
Ring-opening and subsequent fragmentation : Cleavage of the C-C bonds within the ring can occur, leading to the loss of small neutral molecules like ethylene.
Loss of substituents : The methyl or ethynyl groups at the C3 position can be cleaved.
| Ion Formula | Exact Mass (m/z) | Description |
| [C₈H₁₄N]⁺ | 124.1121 | Protonated Molecular Ion ([M+H]⁺) |
| [C₇H₁₁N]⁺ | 109.0886 | Loss of Methyl Radical (•CH₃) |
| [C₆H₁₀N]⁺ | 96.0808 | Alpha-cleavage and loss of C₂H₄ |
| [C₅H₈N]⁺ | 82.0651 | Major iminium ion fragment from ring cleavage |
| Calculated for the specified ionic species. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing rapid and definitive identification of functional groups.
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be dominated by characteristic absorptions. The most diagnostic peaks would be the sharp, strong ≡C-H stretch of the terminal alkyne around 3300 cm⁻¹ and the weaker C≡C triple bond stretch near 2100-2260 cm⁻¹. orgchemboulder.com Other key bands include the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹, often broad), and various C-H stretching and bending vibrations from the methyl and methylene groups of the piperidine ring. acs.org
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. Therefore, the C≡C triple bond stretch, which can be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum, making it an excellent complementary technique for confirming the presence of the alkyne. acs.orgresearchgate.netnih.gov Terminal alkynes typically show a Raman signal around 2100 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Alkyne (≡C-H) | C-H Stretch | 3330 - 3270 (Strong, Sharp) | Strong |
| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 (Weak to Medium) | Strong, Sharp |
| Amine (N-H) | N-H Stretch | 3500 - 3300 (Medium, Broad) | Weak |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 (Strong) | Strong |
| Alkane (CH₂) | C-H Bend (Scissoring) | ~1465 (Medium) | Medium |
| Alkane (CH₃) | C-H Bend (Asymmetric) | ~1450 (Medium) | Medium |
| Data compiled from standard vibrational frequency tables and literature on alkynes and piperidines. orgchemboulder.comresearchgate.netresearchgate.net |
Chromatographic and Separation Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for verifying the purity of a synthesized compound and for separating its enantiomers. Since this compound possesses a chiral center at the C3 position, determining the enantiomeric excess (% ee) is crucial.
High-Performance Liquid Chromatography (HPLC) is the predominant technique used for both purity analysis and chiral separation.
Purity Assessment : A reverse-phase HPLC method using an achiral column (e.g., C18) can effectively separate the target compound from starting materials, byproducts, and other impurities. The purity is determined by integrating the peak area of the compound relative to the total peak area in the chromatogram.
Enantiomeric Excess Determination : To separate the (R)- and (S)-enantiomers, a specialized chiral stationary phase (CSP) is required. nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and can resolve a broad range of chiral compounds, including heterocyclic amines. researchgate.net The mobile phase composition is optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. For amines that lack a strong UV chromophore, pre-column derivatization with a UV-active agent can be employed to enhance detection sensitivity. nih.gov
X-ray Crystallography for Absolute Stereochemical Assignment
While chiral chromatography can determine the ratio of enantiomers present, it cannot assign the absolute configuration (i.e., which peak corresponds to the R-enantiomer and which to the S-enantiomer). Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.comnih.govresearchgate.net
To perform this analysis, a high-quality single crystal of the enantiomerically pure compound (or a salt or derivative) is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a 3D electron density map of the molecule. This map reveals the precise spatial arrangement of every atom. thieme-connect.de By analyzing the anomalous scattering of the X-rays, the absolute configuration of the chiral center can be unambiguously determined as either (R) or (S). nih.govnih.gov This technique provides the ultimate proof of structure and stereochemistry, serving as a gold standard against which all other analytical data are compared. encyclopedia.pub
Future Perspectives and Research Gaps in 3 Ethynyl 3 Methylpiperidine Chemistry
Untapped Synthetic Avenues and Methodological Advancements
The synthesis of 3-ethynyl-3-methylpiperidine and its derivatives presents opportunities for methodological innovation. While classical approaches to propargylamines exist, there is considerable room for the development of more efficient, stereoselective, and sustainable synthetic routes.
Current and Foreseeable Synthetic Strategies:
| Synthetic Approach | Description | Potential Advancements | Key Research Questions |
| A³ Coupling (Aldehyde-Alkyne-Amine) | A multicomponent reaction that could theoretically be adapted for the synthesis of this compound precursors. | Development of novel catalysts (e.g., copper, gold, or iron-based) to improve yields and selectivity for sterically hindered ketones. sigmaaldrich.comresearchgate.net Asymmetric variants could provide enantioselective access to chiral derivatives. rsc.org | Can the A³ coupling be efficiently applied to ketones to generate quaternary propargylamines? What ligands will be most effective for achieving high enantioselectivity? |
| C-H Functionalization/Alkynylation | Direct alkynylation of a pre-formed 3-methylpiperidine (B147322) scaffold at the C3 position represents a highly atom-economical approach. | Exploration of transition-metal catalysis (e.g., ruthenium, rhodium, or palladium) to achieve site-selective C(sp³)-H alkynylation. mdpi.comnih.gov This would avoid the need for pre-functionalized starting materials. | What directing groups on the piperidine (B6355638) nitrogen would be optimal for guiding the catalyst to the C3 position? Can this method overcome the steric hindrance at the tertiary carbon? |
| Ring-Expansion Strategies | Synthesis from smaller cyclic precursors, such as substituted pyrrolidines, could offer an alternative route to the piperidine core. | Development of novel ring-expansion methodologies that allow for the concomitant introduction of the ethynyl (B1212043) and methyl groups. | Can stereodefined pyrrolidine precursors be used to synthesize enantiomerically pure this compound? |
A significant research gap lies in the development of catalytic systems that can efficiently handle the steric bulk around the tertiary carbon center of this compound. Overcoming this challenge will be crucial for unlocking the full synthetic potential of this compound and its analogues.
Exploration of Novel Chemical Biology Applications
The dual functionality of this compound—a bioactive piperidine core and a versatile ethynyl group—makes it an intriguing candidate for applications in chemical biology. The propargylamine moiety itself is a key pharmacophore in several approved drugs, particularly in the realm of neurodegenerative diseases. revmaterialeplastice.ro
The terminal alkyne serves as a "clickable" handle, allowing for its conjugation to other molecules through bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This opens up possibilities for its use in:
Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or biotin) via click chemistry, this compound could be used as a chemical probe to identify its biological targets within a cellular context.
Activity-Based Protein Profiling (ABPP): Covalent probes based on the this compound scaffold could be designed to irreversibly bind to specific enzymes, allowing for their identification and characterization.
Drug Delivery and Prodrug Strategies: The ethynyl group could be used to link the piperidine scaffold to a larger drug molecule or a targeting ligand, potentially improving its pharmacokinetic properties or enabling targeted delivery.
A primary research gap is the lack of studies investigating the biological activity of this compound itself. Understanding its intrinsic pharmacological profile is a prerequisite for its rational design as a chemical biology tool.
Integration with Artificial Intelligence and Machine Learning in Rational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. mdpi.com These computational tools can be leveraged to accelerate the exploration of the chemical space around this compound and to predict the properties of its derivatives.
Potential AI/ML Applications:
| Application Area | Description | Research Focus |
| Virtual Screening | In silico screening of large compound libraries to identify derivatives of this compound with high predicted affinity for specific biological targets. ajchem-a.com | Developing accurate scoring functions that can account for the unique stereoelectronic properties of the propargylamine moiety. |
| De Novo Design | Generative models can be used to design novel molecules based on the this compound scaffold with optimized properties, such as enhanced bioactivity or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. | Training generative models on datasets of known bioactive piperidines and propargylamines to generate synthetically feasible and potent new structures. |
| Property Prediction | ML models can be trained to predict various physicochemical and biological properties of this compound derivatives, such as solubility, permeability, and potential off-target effects. nanosoftpolymers.comresearchgate.net | Curating high-quality datasets for training and validating predictive models for this specific chemical class. |
A key challenge and research gap is the need for high-quality experimental data on this compound and its analogues to train and validate these AI/ML models. A synergistic approach combining computational predictions with targeted experimental synthesis and testing will be essential for successful rational design.
Potential for Materials Science and Advanced Functional Molecules
The presence of a reactive alkyne functionality in this compound suggests its potential utility as a building block in materials science. The ability of the ethynyl group to participate in polymerization and click chemistry reactions opens up avenues for the creation of novel functional materials.
Potential Materials Science Applications:
| Material Class | Synthetic Approach | Potential Properties and Applications |
| High-Performance Polymers | Propargylamines can serve as amine sources in the synthesis of benzoxazine resins, leading to materials with low polymerization temperatures. rsc.org | Development of advanced composites, adhesives, and coatings with enhanced thermal and mechanical properties. |
| Cross-Linked Networks | The alkyne can undergo thiol-yne "click" chemistry to form cross-linked polymer networks. nih.gov | Creation of biocompatible and biodegradable hydrogels for applications in tissue engineering and drug delivery. |
| Functionalized Surfaces | The ethynyl group can be used to "click" functional molecules onto surfaces, modifying their properties. mdpi.com | Development of antifouling coatings, biosensors, and specialized chromatographic materials. |
| Advanced Functional Molecules | The rigid, linear nature of the ethynyl group can be exploited to create molecules with defined three-dimensional structures. | Design of molecular scaffolds for catalysis, molecular recognition, and supramolecular chemistry. |
A significant research gap is the lack of any reported studies on the incorporation of this compound into polymeric or material systems. Investigating its reactivity in various polymerization processes and characterizing the properties of the resulting materials are key areas for future research. The steric hindrance around the alkyne may influence its reactivity, and understanding these effects will be crucial for its successful application in materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Ethynyl-3-methylpiperidine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, alkylation of bicyclic lactams with ethynyl groups under TFA (trifluoroacetic acid) catalysis followed by column chromatography purification has been reported to yield enantiomerically enriched 3-alkylpiperidines . Reaction parameters such as temperature (e.g., 60°C for Pd-catalyzed couplings) and solvent choice (e.g., DMF for Sonogashira reactions) critically affect regioselectivity and byproduct formation . Characterization via ¹H/¹³C NMR and elemental analysis is essential to confirm structural integrity .
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Methodological Answer : Use multi-spectral analysis:
- NMR : Assign peaks for the ethynyl group (~2.5 ppm for terminal alkynes in ¹H NMR) and piperidine ring protons (δ 1.2–3.0 ppm).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve stereochemistry, as demonstrated in structural studies of related piperidine-Cu(II) complexes .
Discrepancies in spectral data may indicate impurities or stereoisomers, necessitating repeated purification .
Q. What biological screening strategies are recommended for preliminary assessment of this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes associated with piperidine derivatives (e.g., sigma receptors or monoamine oxidases). Use competitive binding assays with radiolabeled ligands or fluorogenic substrates. For neuroactive potential, employ neuronal cell lines (e.g., SH-SY5Y) and measure calcium flux or cAMP levels . Dose-response curves (0.1–100 µM) and positive controls (e.g., known inhibitors) are critical for validating activity .
Q. What are the key storage and handling protocols for this compound?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the ethynyl group. Avoid exposure to moisture, as hygroscopic degradation can form ketones or alcohols. Safety protocols include using fume hoods for synthesis and PPE (gloves, goggles) to mitigate irritancy risks, as outlined in safety data sheets for analogous piperidine hydrochlorides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Systematically compare reaction conditions:
- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) vs. CuI (20 mol%) in Sonogashira couplings .
- Solvent Polarity : Polar aprotic solvents (DMF, DCM) may stabilize intermediates but increase side reactions.
- Purification Techniques : HPLC vs. column chromatography for isolating stereoisomers .
Document batch-specific variables (e.g., reagent lot numbers, humidity) and employ Design of Experiments (DoE) to identify critical factors .
Q. What strategies enable enantioselective synthesis of this compound?
- Methodological Answer : Use chiral auxiliaries or asymmetric catalysis. For example, (R)-3-hydroxypiperidine derivatives have been synthesized via enantioselective alkylation of phenylglycinol-derived lactams, achieving >90% ee (enantiomeric excess) using chiral ligands like BINAP . Monitor optical rotation ([α]D) and confirm ee via chiral HPLC or NMR with shift reagents .
Q. How can computational modeling optimize the design of this compound-based probes?
- Methodological Answer : Perform DFT (Density Functional Theory) calculations to predict reactivity of the ethynyl group in click chemistry (e.g., Huisgen cycloaddition). Molecular docking (AutoDock Vina) can screen interactions with target proteins (e.g., kinases), prioritizing derivatives with low binding energy (ΔG < –8 kcal/mol). MD (Molecular Dynamics) simulations assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What analytical approaches distinguish degradation products of this compound under physiological conditions?
- Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) and analyze via LC-MS/MS. Major degradation pathways include:
- Hydrolysis : Ethynyl → carbonyl group conversion.
- Oxidation : Piperidine ring hydroxylation.
Use isotopic labeling (e.g., ¹³C-ethynyl) to track metabolic fate in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
